1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone
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Overview
Description
1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-yl) ethanone is a fluorinated organic compound with the molecular formula C14H7F5O. This compound is characterized by the presence of a biphenyl core substituted with five fluorine atoms and an ethanone group. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-yl) ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2’,3’,4’,5’,6’-pentafluorobiphenyl, which serves as the precursor.
Friedel-Crafts Acylation: The key step involves the Friedel-Crafts acylation of 2’,3’,4’,5’,6’-pentafluorobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the ethanone group at the desired position on the biphenyl ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-yl) ethanone undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing fluorine atoms makes the biphenyl ring less reactive towards electrophilic substitution. under specific conditions, such reactions can still occur.
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution due to the electron-deficient nature of the fluorinated biphenyl ring.
Reduction: The ethanone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-yl) ethanone finds applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique structure makes it valuable in studying the effects of fluorination on chemical reactivity and properties.
Biology: The compound is investigated for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, where its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-yl) ethanone is primarily influenced by its fluorinated biphenyl core and ethanone group. The electron-withdrawing fluorine atoms affect the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-yl) ethanone can be compared with other similar compounds to highlight its uniqueness:
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: This compound has all ten positions on the biphenyl ring substituted with fluorine atoms, making it more electron-deficient and less reactive towards electrophilic substitution.
2,3,4,5,6-Pentafluorothiophenol: This compound contains a thiol group instead of an ethanone group, leading to different reactivity and applications.
Benzenamine, 2,3,4,5,6-pentafluoro-:
Properties
CAS No. |
893738-15-3 |
---|---|
Molecular Formula |
C14H7F5O |
Molecular Weight |
286.20 g/mol |
IUPAC Name |
1-[3-(2,3,4,5,6-pentafluorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H7F5O/c1-6(20)7-3-2-4-8(5-7)9-10(15)12(17)14(19)13(18)11(9)16/h2-5H,1H3 |
InChI Key |
IXBZUIGXBFPVOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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